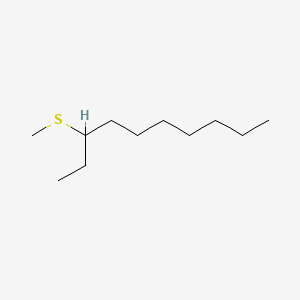
3-Methylsulfanyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanyldecane is an organic compound belonging to the class of alkanes It is characterized by a decane backbone with a methylsulfanyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylsulfanyldecane can be synthesized through several methods. One common approach involves the alkylation of decane with a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a suitable catalyst under controlled conditions. Another method involves the substitution reaction of a decane derivative with a methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically use high-purity reagents and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylsulfanyldecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Decane.
Substitution: Various substituted decane derivatives.
Applications De Recherche Scientifique
3-Methylsulfanyldecane has several applications in scientific research:
Chemistry: Used as a model compound to study alkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Methylsulfanyldecane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The pathways involved may include the formation of reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylthiopropane: Similar structure but with a shorter carbon chain.
3-Methylsulfanylhexane: Similar structure with a six-carbon chain.
3-Methylsulfanyloctane: Similar structure with an eight-carbon chain.
Uniqueness
3-Methylsulfanyldecane is unique due to its specific carbon chain length and the position of the methylsulfanyl group. This structural uniqueness influences its chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
30571-73-4 |
|---|---|
Formule moléculaire |
C11H24S |
Poids moléculaire |
188.38 g/mol |
Nom IUPAC |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
Clé InChI |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
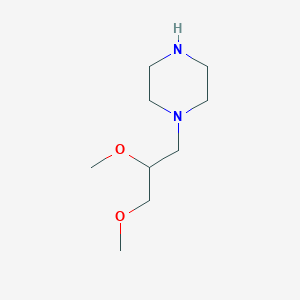
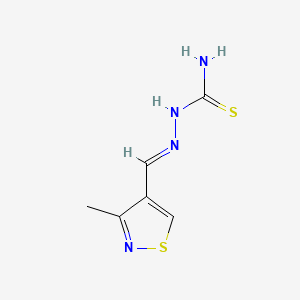
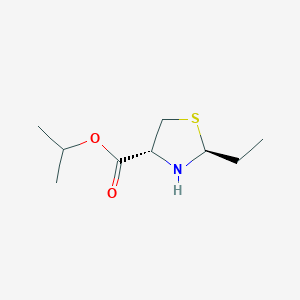

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
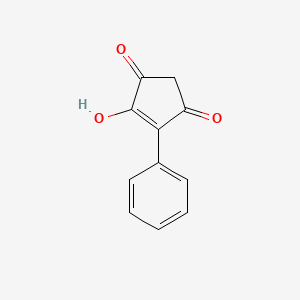
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
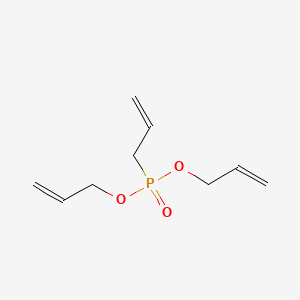
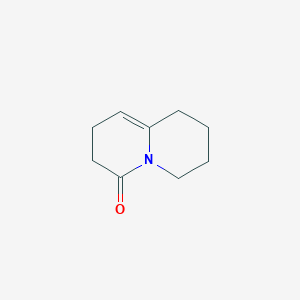
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
